![molecular formula C18H27FN2O2 B2369283 tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 2197054-32-1](/img/structure/B2369283.png)
tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate
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Description
Tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate compound and its derivatives have been explored in various synthesis and characterization studies. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized using spectroscopic methods and single crystal XRD data, highlighting its potential for further biological evaluation (Sanjeevarayappa et al., 2015).
Biological Evaluation
Some derivatives of tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate have been assessed for their biological activities. The aforementioned tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Applications in Drug Synthesis
Compounds related to tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate serve as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in drugs like crizotinib (Kong et al., 2016).
Asymmetric Synthesis
This chemical framework has been utilized in the asymmetric synthesis of important intermediates for various pharmacological agents. For instance, the asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate for nociceptin antagonists, was achieved using tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate derivatives (Jona et al., 2009).
Crystal Structure Analysis
The tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate and its analogs have been a subject of crystal structure analysis to understand their molecular architecture. An example includes the study of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, which helped in elucidating the structural features important for pharmaceutical applications (Gumireddy et al., 2021).
properties
IUPAC Name |
tert-butyl N-[[4-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-4-6-15(19)7-5-14/h4-7,20H,8-13H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINKHMDMQUUYKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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